REACTION_SMILES
|
[CH3:40][c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1.[I:16][c:17]1[cH:18][cH:19][c:20]([NH2:21])[cH:22][cH:23]1.[Na+:35].[OH:36][C:37](=[O:38])[O-:39].[c:1]1(-[c:7]2[c:8]([OH:15])[c:9]([CH:10]=[O:11])[cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:24]1([CH3:25])[cH:26][cH:27][c:28]([S:29]([OH:30])(=[O:31])=[O:32])[cH:33][cH:34]1>>[c:1]1(-[c:7]2[c:8]([OH:15])[c:9]([CH:10]=[N:21][c:20]3[cH:19][cH:18][c:17]([I:16])[cH:23][cH:22]3)[cH:12][cH:13][cH:14]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(I)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(-c2ccccc2)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1c(C=Nc2ccc(I)cc2)cccc1-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |